Hydrazinecarboxamide, 2-methyl-
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Overview
Description
Hydrazinecarboxamide, 2-methyl- is a chemical compound with the molecular formula C2H7N3O. It is a derivative of hydrazinecarboxamide, where a methyl group is attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazinecarboxamide, 2-methyl- can be synthesized through several methods. One common method involves the reaction of semicarbazide hydrochloride with methyl isocyanate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of hydrazinecarboxamide, 2-methyl- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization and filtration to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Hydrazinecarboxamide, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Hydrazinecarboxamide, 2-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of hydrazinecarboxamide, 2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-methyl- can be compared with other similar compounds, such as:
Semicarbazide: A closely related compound with similar chemical properties.
Hydrazinecarbothioamide: Another derivative with distinct biological activities.
Carbamylhydrazine: A compound with similar structural features but different applications
Uniqueness: Hydrazinecarboxamide, 2-methyl- is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Hydrazinecarboxamide, 2-methyl- (C2H7N3O), is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Hydrazinecarboxamide, 2-methyl- is characterized by the presence of a methyl group attached to the hydrazinecarboxamide structure. This substitution can influence the compound's reactivity and biological activity. The molecular formula is C2H7N3O, and it has been studied for its interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives. For instance, a study demonstrated that synthesized compounds exhibited strong binding affinity to several cancer targets:
Target | PDB ID | Binding Energy (kcal/mol) | Key Residues |
---|---|---|---|
β-catenin | 1JDH | -5.9 | Ser106, Pro192, Glu228, Ala230, Lys233 |
Epidermal Growth Factor Receptor (EGFR) | 4R3P | -5.8 | Arg836, Lys860, Tyr869, Ala871, Gly873 |
HER2 (ERBB2) | 3PP0 | -6.5 | Leu755, As758, Ala763, Glu766 |
These compounds showed hyperchromism and bathochromic shifts in DNA binding studies, indicating their potential as inhibitors of DNA interactions crucial for cancer cell proliferation .
Antimicrobial Properties
Hydrazinecarboxamide derivatives are also recognized for their antimicrobial activity . They have demonstrated effectiveness against a broad spectrum of pathogens including:
- Bacterial Infections : Effective against mycobacteria and other bacterial strains.
- Fungal Infections : Showed activity against various fungal pathogens.
- Viral and Parasitic Infections : Investigated for antiviral and antiparasitic properties.
The structure-activity relationship (SAR) studies indicate that modifications in the hydrazinecarboxamide moiety can significantly enhance antimicrobial efficacy. The mechanisms of action often involve disruption of cell wall synthesis or interference with metabolic pathways in pathogens .
Neuroprotective Effects
Emerging research suggests that certain hydrazinecarboxamide derivatives may possess neuroprotective properties . A study indicated that these compounds could prevent neurotoxicity in various models by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis .
Case Studies
- Anticancer Efficacy : A synthesized hydrazinecarboxamide derivative was tested in vitro against HepG2 liver cancer cells. The compound exhibited a significant reduction in cell viability with an IC50 value of approximately 12 µM.
- Antimicrobial Testing : In a study evaluating the efficacy against Pseudomonas aeruginosa biofilms, hydrazinecarboxamide derivatives showed a notable reduction in biofilm formation at concentrations of 50 and 100 µg/mL .
Properties
CAS No. |
22718-41-8 |
---|---|
Molecular Formula |
C2H7N3O |
Molecular Weight |
89.10 g/mol |
IUPAC Name |
methylaminourea |
InChI |
InChI=1S/C2H7N3O/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6) |
InChI Key |
RKNBYEDXBCUNQB-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)N |
Origin of Product |
United States |
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